molecular formula C13H15ClN2 B14124687 N-tert-butyl-4-chloroquinolin-2-amine

N-tert-butyl-4-chloroquinolin-2-amine

Cat. No.: B14124687
M. Wt: 234.72 g/mol
InChI Key: HNINYQIVSCXCFN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloroquinolin-2-amine is a synthetically versatile quinoline derivative of interest in medicinal chemistry and drug discovery research. The compound features a chloroquinoline core, a privileged structure in pharmacology, substituted with a tert-butylamine group at the 2-position. This molecular architecture is commonly explored in the development of kinase inhibitors and other biologically active small molecules. The chlorine atom at the 4-position and the bulky tert -butyl group on the amine serve as key handles for further synthetic elaboration, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. Quinoline-based compounds are frequently investigated for their potential across various therapeutic areas. While the specific biological profile of this compound requires empirical determination, structurally similar molecules with the N- tert -butylquinolin-2-amine scaffold have been reported in scientific literature. For instance, research on analogous compounds indicates potential in modulating protein-protein interactions or acting as fragments in the design of more complex inhibitors. The presence of the tert -butyl group is a strategic feature often incorporated to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

N-tert-butyl-4-chloroquinolin-2-amine

InChI

InChI=1S/C13H15ClN2/c1-13(2,3)16-12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,15,16)

InChI Key

HNINYQIVSCXCFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The initial stage involves imidoylative Sonogashira coupling between o-bromoaniline and alkynes under PdCl₂(PPh₃)₂/Xantphos catalysis. Critical parameters include:

  • Catalyst system : 5 mol% PdCl₂(PPh₃)₂ with 10 mol% Xantphos ligand
  • Base : Cs₂CO₃ (2.0 mmol per 1.0 mmol aniline)
  • Temperature : 90°C for 16 hours in dry DMF

Cyclization occurs upon HCl addition (2 M, 4 mL), inducing quinoline ring formation through 6-endo-dig cyclization. tert-Butyl isocyanide serves dual roles as both a nitrogen source and directing group, with CuBr (0.15 mmol) enhancing alkyne activation.

Table 1: Substrate Scope for Three-Component Synthesis

Aniline Derivative Alkyne Yield (%) Reference
o-Bromoaniline 4-Fluorophenyl 77
7-Fluoro-o-bromoaniline 4-Methoxyphenyl 71
3-Chloro-o-bromoaniline Phenylacetylene 68

Post-reaction workup involves dichloromethane extraction, sequential washing with HCl/NaHCO₃, and chromatography (cHex/EtOAc/Et₃N). NMR characterization confirms C-4 amination, with ¹³C signals at δ 156.8 ppm (quinoline C-2) and 51.6 ppm (tert-butyl).

Catalytic Amination of 4-Chloroquinoline Precursors

EP0056766B1 discloses a palladium-mediated amination strategy using 4-chloro-7-quinolinone intermediates. This approach introduces tert-butylamine via nucleophilic aromatic substitution under controlled conditions.

Halogenation-Amination Sequence

Key steps include:

  • Cyclization : Chloroanilino-3-propionic acid treated with HF/BF₃ forms 4-chloroquinolinone
  • Amination : Pd/C (5 wt%) catalyzes coupling with tert-butylamine at 120°C for 5 hours

Critical Parameters :

  • Catalyst loading: 0.01–0.0001 g-atom Pd per mole substrate
  • Solvent: Toluene/EtOH (3:1) with K₂CO₃ base
  • Yield: 61% relative to consumed amine

Table 2: Catalytic Amination Performance Metrics

Quinolinone Derivative Amine Temperature (°C) Yield (%)
4-Chloro-7-quinolinone tert-Butylamine 120 61
4-Bromo-6-quinolinone Cyclohexylamine 110 54

The patent emphasizes reduced dehalogenation side products (<8%) through controlled stoichiometry. Workup involves ether extraction and vacuum concentration, with final purification via crystallization from ethanol.

Comparative Analysis of Synthetic Routes

Three-component coupling offers superior atom economy but requires strict anhydrous conditions. Catalytic amination provides direct access from quinolinones yet faces halogenation challenges. Pyridinium alkylation enables modular functionalization but adds synthetic steps.

Yield Comparison :

  • Sonogashira route: 68–77%
  • Pd-catalyzed amination: 54–61%
  • Pyridinium method: 79% (model system)

Purity Considerations :

  • Column chromatography essential for Sonogashira products
  • Crystallization effective for amination outputs
  • Depyridylation requires careful base selection

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-chloroquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butyl)-4-chloroquinolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-chloroquinolin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-4-chloroquinolin-2-amine with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Inferences
This compound* Quinoline N-tert-butyl, 4-Cl ~248.7 (calculated) High aromaticity, planar structure
2-tert-butyl-6-chloropyrimidin-4-amine Pyrimidine 2-tert-butyl, 6-Cl, 4-NH₂ 185.66 Smaller ring, polar NH₂ group
4-tert-butyl-6-chloropyrimidin-2-amine Pyrimidine 4-tert-butyl, 6-Cl, 2-NH₂ ~185.7 (estimated) Substituent position affects reactivity
N-(tert-butyl)-N-(4-methylbenzyl)amine Benzylamine N-tert-butyl, N-(4-methylbenzyl) Not provided No heterocycle; flexible structure

*Molecular weight calculated based on quinoline (C₉H₇N) + substituents (C₄H₉ + Cl).

Key Observations

Core Structure Differences: The quinoline core in this compound provides a larger aromatic system compared to pyrimidine analogs (). Pyrimidine analogs (e.g., 2-tert-butyl-6-chloropyrimidin-4-amine) have smaller, less electron-rich rings, which may reduce steric hindrance but limit aromatic interactions .

Chlorine at the 4-position (quinoline) vs. 6-position (pyrimidine) alters electronic distribution. In pyrimidines, chlorine’s position adjacent to NH₂ () may influence hydrogen-bonding capacity .

N-(tert-butyl)-N-(4-methylbenzyl)amine () lacks heterocyclic rigidity, suggesting divergent applications (e.g., ligands vs. intermediates) .

Research Findings and Hypotheses

  • Biological Activity: Pyrimidine analogs with NH₂ groups (e.g., 2-tert-butyl-6-chloropyrimidin-4-amine) are often explored as kinase inhibitors or antimicrobial agents. The quinoline derivative’s planar structure may favor intercalation or enzyme inhibition .
  • Synthetic Utility : The tert-butyl group in all compounds likely enhances stability during synthesis, as seen in intermediates for pharmaceuticals (–4).
  • Solubility and Reactivity: Quinoline’s hydrophobicity compared to pyrimidines may limit aqueous solubility but improve membrane permeability in drug candidates .

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